molecular formula C20H17N B13961955 8,10,12-trimethylbenzo[a]acridine CAS No. 51787-43-0

8,10,12-trimethylbenzo[a]acridine

Cat. No.: B13961955
CAS No.: 51787-43-0
M. Wt: 271.4 g/mol
InChI Key: NTKONJVWYHNEEK-UHFFFAOYSA-N
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Description

8,10,12-Trimethylbenzo[a]acridine: is a polycyclic aromatic hydrocarbon with the molecular formula C20H17N It is a derivative of benzo[a]acridine, characterized by the presence of three methyl groups at positions 8, 10, and 12 on the acridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,10,12-trimethylbenzo[a]acridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2,4,6-trimethylaniline with a suitable aldehyde or ketone, followed by cyclization in the presence of a Lewis acid catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing waste and energy consumption. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 8,10,12-Trimethylbenzo[a]acridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro or tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry: In chemistry, 8,10,12-trimethylbenzo[a]acridine is used as a precursor for the synthesis of more complex polycyclic aromatic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology: The compound’s ability to intercalate with DNA makes it a useful tool in molecular biology research. It can be used to study DNA-protein interactions and the effects of DNA intercalation on cellular processes.

Medicine: In medicine, derivatives of this compound have shown potential as anticancer agents. Their ability to inhibit topoisomerase enzymes and intercalate with DNA makes them promising candidates for the development of new chemotherapeutic drugs.

Industry: In industry, the compound is used as a dye and pigment precursor. Its stability and vibrant color make it suitable for use in various applications, including textiles and coatings.

Mechanism of Action

The mechanism of action of 8,10,12-trimethylbenzo[a]acridine involves its ability to intercalate with DNA. This intercalation disrupts the normal structure and function of the DNA, inhibiting the activity of enzymes such as topoisomerases. By preventing these enzymes from properly functioning, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s planar structure allows it to interact with various biomolecular targets, further contributing to its biological activity.

Comparison with Similar Compounds

    Benzo[a]acridine: The parent compound without the methyl substitutions.

    9-Methylbenzo[a]acridine: A derivative with a single methyl group at position 9.

    1,2,3,4-Tetrahydrobenzo[a]acridine: A reduced form of benzo[a]acridine.

Uniqueness: 8,10,12-Trimethylbenzo[a]acridine is unique due to the specific placement of its three methyl groups. These substitutions can significantly alter the compound’s chemical reactivity, biological activity, and physical properties compared to its analogs. The presence of multiple methyl groups can enhance the compound’s lipophilicity, making it more effective in certain applications, such as drug delivery and material science.

Properties

CAS No.

51787-43-0

Molecular Formula

C20H17N

Molecular Weight

271.4 g/mol

IUPAC Name

8,10,12-trimethylbenzo[a]acridine

InChI

InChI=1S/C20H17N/c1-12-10-13(2)20-17(11-12)14(3)19-16-7-5-4-6-15(16)8-9-18(19)21-20/h4-11H,1-3H3

InChI Key

NTKONJVWYHNEEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C3C(=N2)C=CC4=CC=CC=C43)C)C

Origin of Product

United States

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